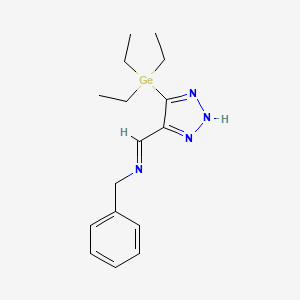
Benzylamine, N-(4-triethylgermyl-1,2,3-triazol-5-yl)methylidene-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-BENZYL({[4-(TRIETHYLGERMYL)-1H-1,2,3-TRIAZOL-5-YL]METHYLIDENE})AMINE is a novel organogermanium compound that features a triazole ring and a benzylidene amine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-BENZYL({[4-(TRIETHYLGERMYL)-1H-1,2,3-TRIAZOL-5-YL]METHYLIDENE})AMINE typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring is synthesized via a cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions.
Introduction of the Triethylgermyl Group: The triethylgermyl group is introduced through a substitution reaction using triethylgermanium chloride.
Formation of the Benzylidene Amine Moiety: The final step involves the condensation of the triazole derivative with benzylamine under basic conditions to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反応の分析
Types of Reactions
(E)-BENZYL({[4-(TRIETHYLGERMYL)-1H-1,2,3-TRIAZOL-5-YL]METHYLIDENE})AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The triethylgermyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Triethylgermanium chloride in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of the corresponding oxide.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
(E)-BENZYL({[4-(TRIETHYLGERMYL)-1H-1,2,3-TRIAZOL-5-YL]METHYLIDENE})AMINE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
作用機序
The mechanism of action of (E)-BENZYL({[4-(TRIETHYLGERMYL)-1H-1,2,3-TRIAZOL-5-YL]METHYLIDENE})AMINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and oxidative stress.
類似化合物との比較
Similar Compounds
(E)-BENZYL({[4-(TRIMETHYLSILYL)-1H-1,2,3-TRIAZOL-5-YL]METHYLIDENE})AMINE: Similar structure but with a trimethylsilyl group instead of a triethylgermyl group.
(E)-BENZYL({[4-(TRIETHYLSILYL)-1H-1,2,3-TRIAZOL-5-YL]METHYLIDENE})AMINE: Similar structure but with a triethylsilyl group instead of a triethylgermyl group.
Uniqueness
(E)-BENZYL({[4-(TRIETHYLGERMYL)-1H-1,2,3-TRIAZOL-5-YL]METHYLIDENE})AMINE is unique due to the presence of the triethylgermyl group, which imparts distinct electronic and steric properties compared to its silicon analogs
特性
分子式 |
C16H24GeN4 |
|---|---|
分子量 |
345.0 g/mol |
IUPAC名 |
N-benzyl-1-(5-triethylgermyl-2H-triazol-4-yl)methanimine |
InChI |
InChI=1S/C16H24GeN4/c1-4-17(5-2,6-3)16-15(19-21-20-16)13-18-12-14-10-8-7-9-11-14/h7-11,13H,4-6,12H2,1-3H3,(H,19,20,21) |
InChIキー |
SMXKURIYUIMNPR-UHFFFAOYSA-N |
正規SMILES |
CC[Ge](CC)(CC)C1=NNN=C1C=NCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-{N'-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]hydrazinecarbonyl}-2-phenylethyl)-4-methylbenzene-1-sulfonamide](/img/structure/B11547207.png)
![N'-[(E)-(1-methyl-1H-indol-3-yl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B11547219.png)
![N'-[(E)-(3,5-Dibromo-2-methoxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B11547223.png)
![4-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B11547230.png)
![N-[(E)-(4-bromophenyl)methylidene]-1,3,4-triphenyl-1H-pyrazol-5-amine](/img/structure/B11547234.png)
![2-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]benzohydrazide](/img/structure/B11547236.png)
![2-[(E)-(2-{(2Z)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-4,6-dibromophenyl benzoate](/img/structure/B11547241.png)
![2-(3-chlorophenoxy)-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11547256.png)
![N'-[(E)-[5-(4-Iodophenyl)furan-2-YL]methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B11547264.png)
![N'-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide](/img/structure/B11547265.png)
![3-(4-Butoxyphenyl)-3-[(4-iodophenyl)amino]-1-(4-methylphenyl)propan-1-one](/img/structure/B11547274.png)
![2,4-Dibromo-6-[(E)-{[2-(2,2-diphenylacetamido)acetamido]imino}methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11547280.png)
![2-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-N-(4-methylbenzyl)-2-oxoacetamide](/img/structure/B11547281.png)
![2-(3,4-dichlorophenyl)-N-[(E)-phenylmethylidene]-1,3-benzoxazol-5-amine](/img/structure/B11547289.png)
